1-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE
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Overview
Description
1-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The specific structure of this compound includes an isopropyl group at the 1-position and a carbonitrile group at the 5-position of the pyrazolopyridine core.
Preparation Methods
The synthesis of 1-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-isopropyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid can yield the desired pyrazolopyridine derivative . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. Catalysts and solvents play a crucial role in these processes, and the choice of reagents can significantly impact the efficiency of the synthesis .
Chemical Reactions Analysis
1-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonitrile group to an amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The pyrazolopyridine core is known to interact with hydrogen bond donors and acceptors, facilitating binding to target proteins. This interaction can lead to the inhibition or activation of specific signaling pathways, depending on the biological context .
Comparison with Similar Compounds
1-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE can be compared with other pyrazolopyridine derivatives, such as:
- 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- 1-Phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- 1-Ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
These compounds share a similar core structure but differ in the substituents attached to the pyrazolopyridine ring. The presence of different substituents can significantly impact their chemical properties, reactivity, and biological activity. The isopropyl group in this compound imparts unique steric and electronic effects, distinguishing it from its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for drug development and other research endeavors.
Properties
CAS No. |
1623068-00-7 |
---|---|
Molecular Formula |
C10H10N4 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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